3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a chromenone core, an ethoxyphenoxy group, and a morpholine carboxylate moiety.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromenone core or the ethoxyphenoxy group.
Reduction: Reduction reactions can alter the carbonyl group in the chromenone core.
Substitution: Substitution reactions can occur at the ethoxyphenoxy group or the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2-ethoxyphenoxy)methyl]morpholine: Shares the ethoxyphenoxy and morpholine groups but lacks the chromenone core.
4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate: Similar chromenone core but with a trifluoromethyl group instead of the ethoxyphenoxy group.
Uniqueness
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-2-27-17-5-3-4-6-18(17)30-20-14-28-19-13-15(7-8-16(19)21(20)24)29-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKBFCVLOQCMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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